Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate: is a complex organic compound characterized by its oxazole ring and a tert-butoxycarbonyl (Boc) protecting group
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butoxycarbonyl (boc) protected amines, are often used in the synthesis of peptides and other bioactive molecules . These compounds can interact with various biological targets depending on the specific structure of the final product .
Mode of Action
The mode of action of Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate is likely dependent on its biochemical transformation in the body. The tert-butoxycarbonyl (BOC) group is a protective group used in organic synthesis . It can be removed under acidic conditions to reveal the active amine group . This amine group can then interact with its target, leading to various biological effects.
Biochemical Pathways
Compounds with similar structures are often involved in the modulation of various biochemical pathways, depending on the specific structure of the final product .
Pharmacokinetics
The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.
Result of Action
Compounds with similar structures can have various biological effects, depending on the specific structure of the final product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the BOC group requires acidic conditions . Furthermore, the compound’s stability may be affected by light, temperature, and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic conditions. The Boc group is introduced to protect the amine functionality during the synthesis process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The Boc group can be removed under acidic conditions, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are often used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Oxazolone derivatives.
Reduction: Free amine derivatives.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is structurally similar but contains a phenyl group instead of the oxazole ring.
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: This compound has a simpler structure with a methyl group instead of the oxazole ring.
Uniqueness: The presence of the oxazole ring and the Boc protecting group makes this compound unique compared to its similar counterparts
Properties
IUPAC Name |
methyl 5-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-8-10(11(16)18-5)15-9(19-8)6-7-14-12(17)20-13(2,3)4/h6-7H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMMEKDOEHTYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)CCNC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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